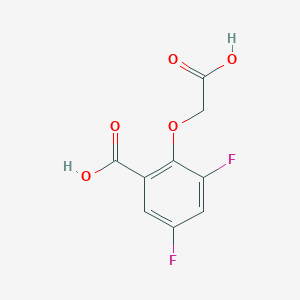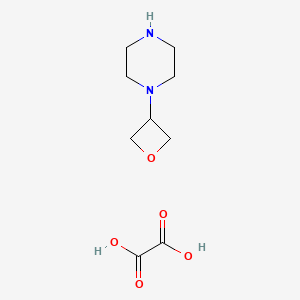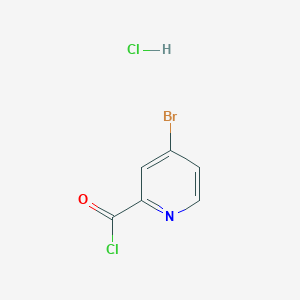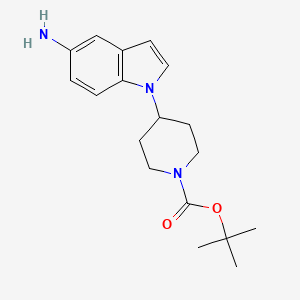
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (4-AIPTBE) is an organic compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. 4-AIPTBE has a variety of applications in the field of synthetic organic chemistry, and is used as a building block for the synthesis of many compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that is used as a building block for the synthesis of a variety of compounds. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. The mechanism of action of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is based on its ability to form covalent bonds with other molecules. It can form covalent bonds with other molecules through the formation of amide, ester, or ether linkages. These linkages allow 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester to form strong bonds with other molecules and thus facilitate the synthesis of a variety of compounds.
Efectos Bioquímicos Y Fisiológicos
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. In addition, 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have an anti-inflammatory effect. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds. It is also relatively easy to obtain and is inexpensive. Furthermore, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in a suitable organic solvent. In addition, it can react with other molecules and may cause unwanted side reactions.
Direcciones Futuras
There are several potential future directions for the use of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester. One potential direction is to explore its use in the synthesis of peptides and amino acids. Another potential direction is to explore its use in the synthesis of catalysts and reagents for organic synthesis. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent or as an inhibitor of cancer cell growth. Finally, further research could be done to explore its potential use in drug discovery and development.
Aplicaciones Científicas De Investigación
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research for its versatile applications. It is used as a building block for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of peptides, amino acids, and heterocyclic compounds. It is also used in the synthesis of catalysts and reagents for organic synthesis. In addition, it is used in the synthesis of molecules for drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOIWVROHXAHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
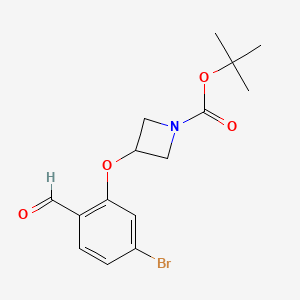
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
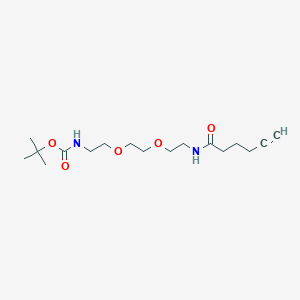
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
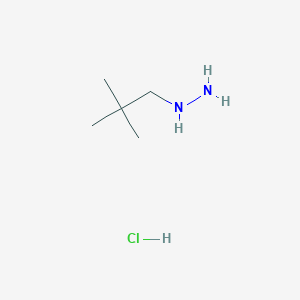
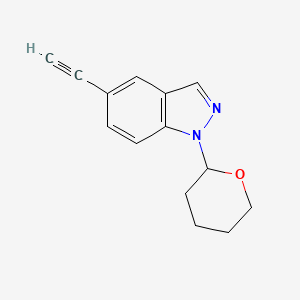
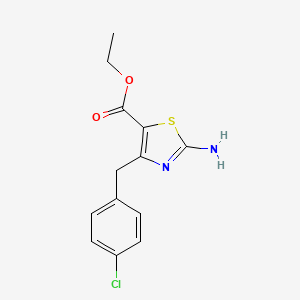
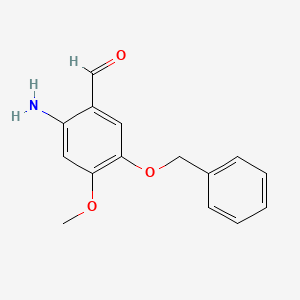
![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
